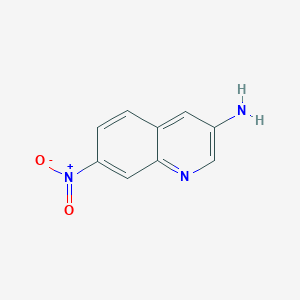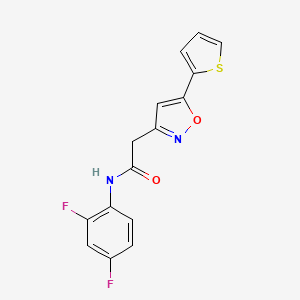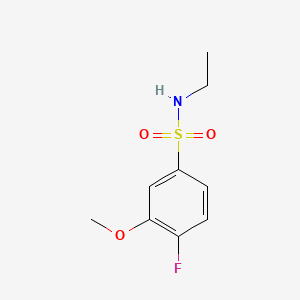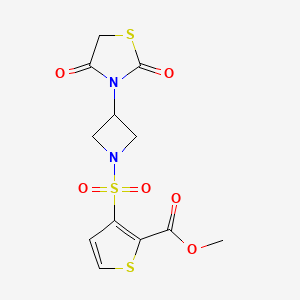
7-Nitroquinolin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinoline derivatives, such as 7-Nitroquinolin-3-amine, has been a subject of interest in recent years . Various synthesis protocols have been reported, including Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach reactions . These methods have been used for the construction of the principal quinoline scaffold .Molecular Structure Analysis
The molecular structure of 7-Nitroquinolin-3-amine is represented by the linear formula C9H7N3O2 . Its InChI Code is 1S/C9H7N3O2/c10-7-3-6-1-2-8 (12 (13)14)4-9 (6)11-5-7/h1-5H,10H2 .Chemical Reactions Analysis
Quinoline derivatives, including 7-Nitroquinolin-3-amine, have been used in various transformations . For example, alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .Physical And Chemical Properties Analysis
7-Nitroquinolin-3-amine is a solid compound . It should be stored in a dark place, under an inert atmosphere, at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Properties
Research has explored the synthesis of new nitroquinolone derivatives, including the use of 7-Nitroquinolin-3-amine, for their antibacterial properties. These compounds have shown promising antibacterial activity against both gram-positive and gram-negative strains. Specifically, certain derivatives have demonstrated good activity against S. aureus, suggesting their potential as antibacterial agents (Al-Hiari et al., 2007).
Nucleophilic Amination
Vicarious Nucleophilic Amination of Nitroquinolines
Nitroquinolines, including 7-Nitroquinolin-3-amine, react with certain amines to undergo vicarious nucleophilic substitution. This reaction has been observed to occur predominantly at ortho positions to the nitro group, except for certain specific cases. This pathway represents a significant method in the synthesis of various aminated products (Szpakiewicz & Grzegożek, 2008).
Chromophore Synthesis
Buchwald–Hartwig Amination for Pyoverdin Chromophore Synthesis
The reaction of nitroquinolines with a series of amines under specific conditions has been reported, which is instrumental in the synthesis of the pyoverdin chromophore. This chromophore is a subunit of siderophores, organic compounds that bind and transport iron in microbial systems. The study demonstrates the potential of 7-Nitroquinolin-3-amine in the synthesis and functionalization of biologically significant molecules (Laschat et al., 2020).
Synthesis of Cytotoxic Agents
Synthesis and Biological Evaluation of Cytotoxic Agents
Novel 3-nitroquinoline derivatives, potentially including 7-Nitroquinolin-3-amine, have been synthesized and evaluated for their anticancer activities. The compounds exhibit significant cytotoxicity against various cancer cell lines, indicating their potential in cancer therapy. Structural modifications and functionalization of these compounds have provided valuable insights into structure-activity relationships, highlighting the significance of 7-Nitroquinolin-3-amine in the development of new anticancer agents (Chauhan et al., 2015).
Safety and Hazards
The safety information for 7-Nitroquinolin-3-amine includes several hazard statements: H302-H315-H320-H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if you feel unwell .
Wirkmechanismus
Target of Action
The primary target of 7-Nitroquinolin-3-amine is the type 2 methionine aminopeptidase (MetAP2) protein . MetAP2 is involved in angiogenesis, the process through which new blood vessels form from pre-existing vessels. This protein plays a crucial role in cellular functions, and its inhibition can lead to significant changes in cell behavior .
Mode of Action
7-Nitroquinolin-3-amine interacts with its target by inhibiting the MetAP2 protein . This inhibition disrupts angiogenesis, affecting the growth and proliferation of cells. Additionally, the compound’s antibacterial activity may stem from the complexation of metal ions vital for bacterial growth .
Biochemical Pathways
The inhibition of MetAP2 can disrupt normal cellular functions, leading to downstream effects on cell growth and proliferation .
Result of Action
The molecular and cellular effects of 7-Nitroquinolin-3-amine’s action are primarily related to its inhibition of MetAP2. This can lead to a disruption in angiogenesis, affecting cell growth and proliferation. In terms of its antibacterial activity, the compound may interfere with essential metal ion-dependent processes in bacteria .
Eigenschaften
IUPAC Name |
7-nitroquinolin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-7-3-6-1-2-8(12(13)14)4-9(6)11-5-7/h1-5H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJJWUMLUCSAAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3S,4S)-4-phenylpiperidin-3-yl]methanol](/img/structure/B2510055.png)
![N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2510056.png)
![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-dimethoxybenzamide](/img/structure/B2510057.png)

![4-bromo-2,5-dimethyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B2510062.png)
![3,4-difluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2510067.png)
methylidene}-2,3-dihydropyridin-3-one](/img/structure/B2510068.png)



![3-{[1-(2-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2510072.png)
![1-[4-Phenyl-4-(4-propan-2-ylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2510073.png)
![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2510074.png)
![1-(2-Methoxyphenyl)-4-[(2-thienylsulfonyl)acetyl]piperazine](/img/structure/B2510076.png)